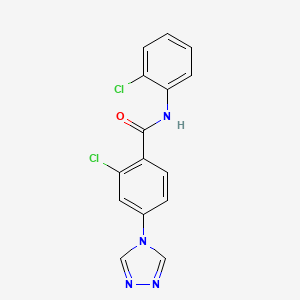
2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CCTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. In
Mécanisme D'action
The precise mechanism of action of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a key role in cell cycle progression.
Biochemical and Physiological Effects:
In addition to its antifungal and anticancer properties, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels. This compound has also been shown to have anti-inflammatory properties, and to inhibit the production of nitric oxide, a molecule that is involved in the regulation of blood pressure and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its broad spectrum of biological activity, which makes it a potentially useful tool for studying a range of biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new analogs of this compound that exhibit improved solubility and other desirable properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify potential new targets for this compound in the treatment of disease.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloroaniline with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatographic techniques.
Applications De Recherche Scientifique
2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. In particular, this compound has been shown to inhibit the growth of a number of cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to have antifungal activity against a number of fungal species, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-12-3-1-2-4-14(12)20-15(22)11-6-5-10(7-13(11)17)21-8-18-19-9-21/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPLNWYBBFAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5324317.png)
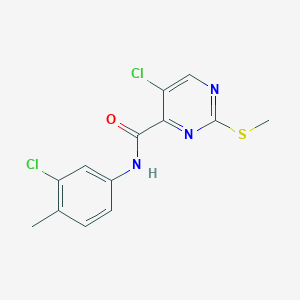
![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
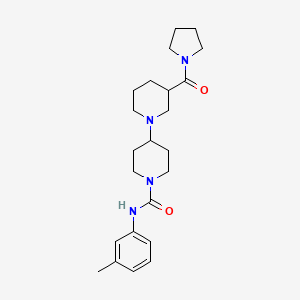
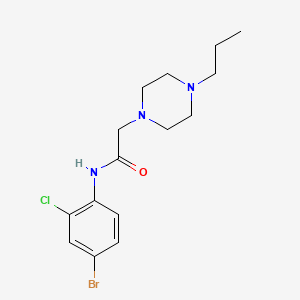
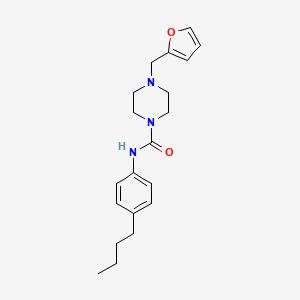
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)

![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)